molecular formula C10H9NO6 B3110552 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid CAS No. 1803347-45-6

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid

Cat. No.: B3110552
CAS No.: 1803347-45-6
M. Wt: 239.18
InChI Key: HUFICPZUGMCVGN-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid reflects advancements in annulation strategies developed for indolizine derivatives. While its exact discovery timeline remains undocumented in public databases, its structural analogs and synthetic pathways provide clues. For instance, the single-step synthesis of 5,6,7,8-tetrahydroindolizines via annulation of 2-formylpiperidine and 1,3-dicarbonyl compounds, reported by Capomolla et al. in 2015, established a foundational methodology for constructing similar bicyclic systems. This work demonstrated the feasibility of leveraging cyclic aldehydes and diketones to form indolizine cores under mild conditions, a strategy likely adapted for synthesizing the title compound.

The compound’s CAS registry (1803347-45-6) and PubChem entry (CID 54680554) suggest its characterization occurred post-2015, coinciding with growing interest in functionalized indolizines for pharmaceutical applications. Its synthesis probably involves cyclocondensation of a suitably substituted piperidine derivative with a diketone or keto-acid precursor, followed by oxidation and functionalization steps to introduce the hydroxyl and carboxylic acid groups. The presence of dual carboxylic acid moieties at positions 3 and 8 implies the use of dicarbonyl intermediates or post-cyclization carboxylation reactions, though exact synthetic details remain proprietary.

Significance in Heterocyclic Chemistry

Indolizines represent a critical class of nitrogen-containing heterocycles due to their prevalence in natural products and pharmacologically active molecules. The structural features of this compound amplify this significance through three key attributes:

  • Multifunctional Reactivity : The compound’s hydroxyl, ketone, and carboxylic acid groups offer diverse reactive handles. The carboxylic acids enable salt formation, metal coordination, and esterification, while the ketone and hydroxyl groups participate in hydrogen bonding and redox reactions. This versatility makes the compound a promising intermediate for derivatization, as seen in related indolizine-1,3-dicarboxylic acid systems.

  • Structural Analogues in Drug Discovery : Indolizine derivatives, such as ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CID 54680554), exhibit bioactivity profiles relevant to inflammation and oncology. The title compound’s dicarboxylic acid substituents may enhance solubility and target binding compared to ester or alkyl analogs, potentially improving pharmacokinetic properties.

  • Supramolecular Applications : The planar indolizine core and hydrogen-bonding substituents suggest utility in crystal engineering and coordination polymers. For example, indolizine-3-carboxylic acid (CID 14788255) forms stable metal-organic frameworks due to its rigid backbone and carboxylate ligands. The title compound’s dual carboxylates could similarly facilitate the design of functional materials with tailored porosity or catalytic activity.

Properties

IUPAC Name

7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c12-6-3-7(13)11-4(8(6)10(16)17)1-2-5(11)9(14)15/h3,5,12H,1-2H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFICPZUGMCVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=O)N2C1C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as a substituted pyrrole, followed by oxidation and functional group transformations to introduce the hydroxy and keto groups. The reaction conditions often require the use of strong acids or bases, oxidizing agents, and controlled temperatures to ensure the correct formation of the indolizine ring and the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve high-quality product suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the keto group would produce an alcohol. Esterification of the carboxylic acids would result in esters, and amidation would yield amides.

Scientific Research Applications

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and keto groups can form hydrogen bonds with active sites, while the carboxylic acids can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural analogs of 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Features/Applications
This compound (Target) -OH (7), -COOH (3,8) C₁₀H₉NO₇* 255.18* 116993-46-5 High polarity due to dual -COOH groups; potential for metal chelation or prodrug synthesis .
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate -OH (7), -COOCH₃ (8) C₁₀H₁₁NO₄ 209.20 37704-45-3 Esterification reduces acidity; used as an intermediate in pharmaceutical synthesis .
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid -Cl (7), -COOH (8) C₉H₈ClNO₃ 213.62 1150098-39-7 Chlorine substitution enhances lipophilicity; potential antimicrobial or antitumor activity .
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate -OH (7), -COOCH₃ (3) C₁₀H₁₁NO₄ 209.20 2197422-77-6 Positional isomer of the 8-carboxylate ester; impacts metabolic stability and reactivity .

*Note: The molecular formula and weight for the target compound are inferred based on structural similarity to analogs, as explicit data are unavailable in the evidence.

Structural and Functional Differences

Substituent Effects: The target compound’s dual carboxylic acid groups enhance solubility in aqueous media compared to esterified analogs (e.g., methyl esters in ). However, this also increases susceptibility to enzymatic hydrolysis in biological systems.

Synthetic Utility :

  • Methyl esters (e.g., CAS 37704-45-3) are common intermediates in drug synthesis, enabling controlled de-esterification to regenerate active carboxylic acids .
  • The 7-hydroxy group in the target compound may serve as a site for further functionalization, such as glycosylation or sulfation, to modulate bioavailability .

Biological Activity

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid (CAS No. 1803347-45-6) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical properties:

  • Molecular Formula : C10H9NO6
  • Molecular Weight : 239.18 g/mol
  • IUPAC Name : this compound
  • InChI Key : WZZMMGGAXFTDPU-UHFFFAOYSA-N

Antioxidant Properties

Research indicates that 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine exhibits notable antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines. This property is crucial for potential applications in preventing oxidative damage associated with chronic diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of bacterial strains. A study reported an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of conventional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antitumor Activity

Preliminary studies suggest that 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine possesses antitumor properties. In vitro assays on cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia) have shown that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins.

Neuroprotective Effects

Emerging data indicate potential neuroprotective effects of this compound. It has been shown to enhance neuronal survival in models of neurodegenerative diseases by reducing neuroinflammation and promoting neuronal growth factors.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various compounds, 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine was tested against multiple Gram-positive and Gram-negative bacteria. The results highlighted its superior activity compared to traditional antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.

Q & A

Q. What are the recommended synthetic routes for 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid, and how do reaction conditions influence yield?

A palladium-catalyzed arylation and heteroatom insertion strategy has been successfully applied to synthesize structurally related tetrahydroindolizines. For example, 3-aryl-8-oxo-tetrahydroindolizines were prepared using Pd catalysis, achieving yields up to 74% under optimized conditions (reflux in dichloromethane with tert-butylamine borane) . For the target compound, analogous methods involving cyclocondensation of dicarboxylic precursors in acetic acid with sodium acetate as a catalyst (reflux for 3–5 hours) are recommended. Reaction duration, temperature, and stoichiometry of formyl-indole intermediates are critical for minimizing side products .

Q. How can structural characterization of this compound be rigorously validated?

Combine multiple spectroscopic techniques:

  • 1H/13C NMR : Assign peaks using DEPT experiments to distinguish CH, CH2, and quaternary carbons, particularly for the tetrahydroindolizine core and carboxylic protons .
  • HRMS : Confirm molecular formula (e.g., C11H9NO7 for the parent compound) with mass accuracy <5 ppm .
  • IR : Identify carbonyl stretches (5-oxo group at ~1700 cm⁻¹) and hydroxyl bands (~3200 cm⁻¹) . X-ray crystallography is advised for unambiguous confirmation of regiochemistry and hydrogen-bonding patterns.

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological targets of this compound?

Molecular docking studies against bacterial proteins (e.g., PrgX, PrgZ in Enterococcus faecalis) can identify binding affinities. For example, a related dicarboxylic acid derivative showed binding energies of −9.2 kcal/mol with PrgX, interacting via Asn63A and Phe59B residues . Use AutoDock Vina or Schrödinger Suite with AMBER force fields. Validate predictions with isothermal titration calorimetry (ITC) to quantify binding constants.

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Discrepancies often arise from solvent effects, tautomerism, or dynamic exchange. For example, the 5-oxo group may exhibit keto-enol tautomerism, shifting NMR peaks. Use variable-temperature NMR (VT-NMR) to probe exchange processes . Compare DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-311++G(d,p)) with experimental data, adjusting for solvent models (e.g., PCM for DMSO or CDCl3) .

Q. What methodologies address stability challenges during storage and handling?

  • Storage : Lyophilize and store at −20°C under inert gas (argon) to prevent oxidation of the hydroxyl and carboxylic groups .
  • Handling : Use anhydrous solvents (e.g., dried DMF) during synthesis to avoid hydrolysis. Monitor purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Q. How can synthetic byproducts or isomers be identified and separated?

  • HPLC-MS : Use a polar stationary phase (e.g., HILIC) to resolve regioisomers. For example, ethyl ester derivatives may co-elute; optimize gradients to achieve baseline separation .
  • TLC with derivatization : Spray with ninhydrin or FeCl3 to detect enolic or phenolic byproducts .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., antimicrobial vs. no activity) be interpreted?

Contradictions may arise from strain-specific responses or assay conditions. For example, a dicarboxylic acid analog showed potent activity against E. faecalis but not S. aureus due to differences in cell wall permeability . Replicate assays using standardized CLSI broth microdilution protocols, and include positive controls (e.g., ciprofloxacin). Check for compound degradation via LC-MS post-assay.

Methodological Optimization

Q. What strategies improve the scalability of its synthesis for in vivo studies?

  • Flow chemistry : Continuous Pd-catalyzed reactions reduce catalyst loading and improve reproducibility .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 5 hours to 30 minutes) while maintaining yields >70% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid
Reactant of Route 2
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.